
3-(2-Chloroanilino)-2-(4-chlorophenyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of various 2,3-diphenyl acrylonitrile derivatives, including those with halogen substitutions, has been explored due to their potential biological activities. One study focused on the synthesis of eighteen novel derivatives, highlighting the antiproliferative activity against several human cancer cell lines, with specific mention of compounds with para-substituted halogens showing considerable activity . Another paper described the synthesis of a compound with a fluorine atom, aiming to use it as a dipolarophile for constructing bioactive heterocycles . Similarly, the synthesis of 2-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-acrylonitrile was achieved through a base-catalyzed reaction, which is another example of the diverse synthetic approaches taken to create these compounds .
Molecular Structure Analysis
The molecular structure of these acrylonitrile derivatives is of significant interest due to their biological activities. The crystal structure of one such compound was determined using X-ray diffraction, confirming the Z-configuration of the olefinic bond and providing detailed structural conformation . Another compound's structure was elucidated, showing inter and intramolecular hydrogen bonds, which could be crucial for its biological activity .
Chemical Reactions Analysis
The reactivity of acrylonitrile derivatives is a key area of study. The deprotonation of the α-carbon and subsequent alkylation is a particularly important reaction for these compounds, as it can lead to the formation of bioactive heterocycles . Additionally, the conjugate addition of isocyanoacetate to a reactive class of Michael acceptors, such as (Z)-3-substituted-2-(4-pyridyl)-acrylonitrile, has been reported, which after cyclization, yields functionalized imines .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures and have been characterized using various techniques. For instance, the melting point of one compound was determined, and single crystals suitable for structural analysis were obtained . The vibrational and electronic transitions, isometric chemical shifts, polarizability, and hyperpolarizability of another derivative were analyzed both experimentally and theoretically, indicating its potential as a nonlinear optical material . Furthermore, the color change of a particular acrylonitrile derivative upon the addition of amines was studied, revealing ion-pair formations as the underlying mechanism .
Wissenschaftliche Forschungsanwendungen
1. Organic Solar Cells
A derivative of acrylonitrile, specifically 2-(4-Chlorophenyl)-3-{[5-(2-cyano-2-phenylethenyl)]furan-2-yl}acrylonitrile, has been synthesized and evaluated as an electron acceptor in bulk heterojunction organic solar cells. Its optical, electronic properties, and photovoltaic performance were investigated, indicating potential applications in solar energy conversion (Kazici et al., 2016).
2. Synthesis of Novel Compounds
Research into the regiochemistry and reactivity of reactions involving acrylonitrile derivatives, including density functional theory (DFT)-based reactivity indexes and activation energy calculations, has been conducted. This research aids in understanding the synthesis of new pyrazoles and other compounds (Moeinpour et al., 2011).
3. Insecticidal Agents
Phenoxyacetamide derivatives synthesized through the interaction with acrylonitrile derivatives have been tested for their insecticidal efficacy, particularly against the cotton leafworm, Spodoptera littoralis. This research provides insights into potential applications in agriculture and pest control (Rashid et al., 2021).
4. Anticancer Agents
Studies on 2,3‐diphenyl acrylonitrile derivatives bearing halogens have shown significant antiproliferative activity against various human cancer cell lines. These findings suggest potential applications in cancer treatment and pharmaceutical research (Li et al., 2018).
5. Fluorescence Spectroscopy and Molecular Docking
Acrylonitrile derivatives have been investigated as potential inhibitors of fat and obesity-related proteins using fluorescence spectroscopy and molecular docking. This research contributes to the understanding of interactions between small molecules and proteins, with potential applications in the study of obesity and related disorders (Bai et al., 2020).
6. Organic Transformations and Synthesis of Bioactive Heterocycles
Research on 2,3-disubstituted acrylonitriles has highlighted their capability to undergo various organic transformations, leading to the synthesis of bioactive heterocycles. This work has implications for the development of new medicinal compounds (Naveen et al., 2006).
Eigenschaften
IUPAC Name |
(E)-3-(2-chloroanilino)-2-(4-chlorophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2/c16-13-7-5-11(6-8-13)12(9-18)10-19-15-4-2-1-3-14(15)17/h1-8,10,19H/b12-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQFYEWBZKZXBJ-BENRWUELSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC=C(C#N)C2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N/C=C(/C#N)\C2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B3004402.png)
![benzo[d][1,3]dioxol-5-yl(4-((2-ethyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B3004403.png)
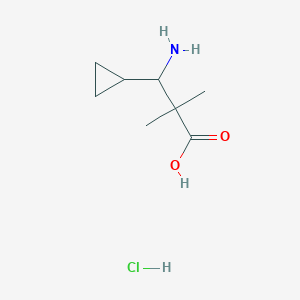
![N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-4-isopropoxybenzamide](/img/structure/B3004407.png)
![2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B3004408.png)

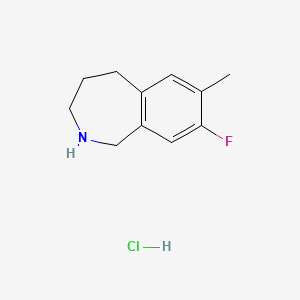

![1-[(4-Chlorophenyl)methyl]-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea](/img/structure/B3004414.png)
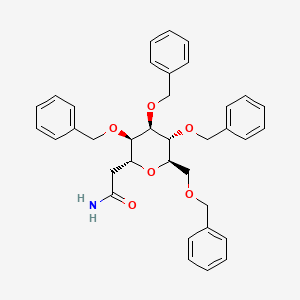
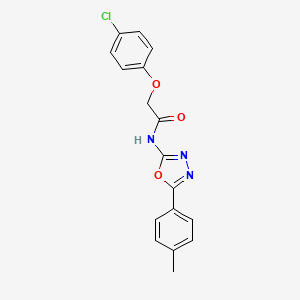
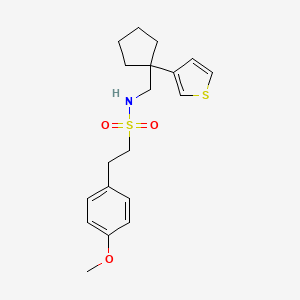
![N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3004422.png)
